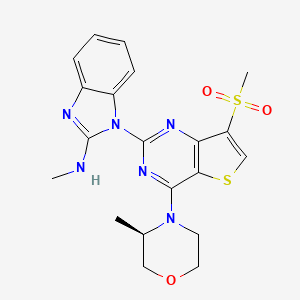

Atr-IN-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H22N6O3S2 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

N-methyl-1-[4-[(3R)-3-methylmorpholin-4-yl]-7-methylsulfonylthieno[3,2-d]pyrimidin-2-yl]benzimidazol-2-amine |

InChI |

InChI=1S/C20H22N6O3S2/c1-12-10-29-9-8-25(12)18-17-16(15(11-30-17)31(3,27)28)23-20(24-18)26-14-7-5-4-6-13(14)22-19(26)21-2/h4-7,11-12H,8-10H2,1-3H3,(H,21,22)/t12-/m1/s1 |

InChI Key |

ILKWBAFOIJQVMU-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |

Origin of Product |

United States |

Foundational & Exploratory

Atr-IN-23 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Atr-IN-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified as Compound 34, is a highly potent and selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] As a pivotal regulator of the DNA Damage Response (DDR), ATR kinase is essential for maintaining genomic integrity, particularly in response to replication stress.[3][4] Inhibition of ATR by this compound disrupts critical cell cycle checkpoints and DNA repair pathways, leading to synthetic lethality in cancer cells characterized by specific DDR deficiencies or high levels of endogenous replication stress. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways associated with this compound.

Core Mechanism of Action

ATR is a serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[4][5] Its primary role is to detect and respond to single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate during replication fork stalling or DNA damage repair.[3]

The mechanism of action of this compound is the direct and selective inhibition of the kinase activity of ATR. By binding to the ATP-binding site of the ATR kinase domain, this compound prevents the phosphorylation of key downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[5][6]

The functional consequences of this inhibition are profound:

-

Abrogation of Cell Cycle Checkpoints: Activated ATR-Chk1 signaling is crucial for inducing cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[4][7] this compound overrides these checkpoints, forcing cells with damaged DNA to enter mitosis prematurely.[3] This leads to catastrophic genomic instability and mitotic failure.

-

Impairment of DNA Repair: ATR signaling promotes the repair of damaged DNA, in part by facilitating homologous recombination (HR).[8] By inhibiting ATR, this compound compromises the cell's ability to repair DNA lesions, leading to an accumulation of damage.

-

Induction of Synthetic Lethality: Many cancer cells have defects in other DDR pathways (e.g., mutations in ATM or p53) and exhibit high levels of replication stress due to oncogene activity.[3][9] These cells become critically dependent on the ATR pathway for survival.[10] this compound exploits this dependency, proving selectively lethal to cancer cells while having a lesser effect on healthy cells with intact DDR pathways.[10]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound, demonstrating its potency and efficacy in both biochemical and cellular contexts.

Table 1: Biochemical and Cellular Potency

| Assay Type | Target/Cell Line | Metric | Value | Reference |

|---|---|---|---|---|

| Biochemical Assay | ATR Kinase | IC50 | 1.5 nM | [1][2] |

| Cell Proliferation | LoVo (colorectal cancer) | IC50 | 0.073 µM | [1] |

| Cell Proliferation | HT-29 (colorectal cancer) | IC50 | 0.161 µM |[1] |

Table 2: In Vivo Efficacy

| Model | Treatment | Metric | Value | Reference |

|---|

| BALB/c Nude Mice (LoVo Xenograft) | 50 mg/kg (p.o., twice daily for 21 days) | Tumor Growth Inhibition (TGI) | 55% |[1] |

Signaling Pathways and Logical Workflows

Visualizations created using Graphviz (DOT language) illustrate the core signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.

Caption: ATR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing ATR inhibition via Western blot of p-Chk1.

Experimental Protocols

The following are representative protocols for key experiments used to characterize ATR inhibitors like this compound. These are generalized methods and may require optimization for specific cell lines and laboratory conditions.

Cell Viability / Antiproliferation Assay (MTT-based)

This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., LoVo, HT-29) in 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8][11] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][11]

-

Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log-concentration of this compound and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[12]

Western Blot for Chk1 Phosphorylation

This protocol is used to confirm the inhibition of ATR kinase activity within cells by measuring the phosphorylation status of its direct substrate, Chk1 (at Ser345).[13]

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).[7] To robustly induce ATR activity, cells can be co-treated with a DNA-damaging agent like hydroxyurea (2 mM) or UV radiation.[6]

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[6]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Chk1 (p-Chk1 Ser345).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Analysis: Re-probe the membrane with an antibody for total Chk1 and a loading control (e.g., β-actin or GAPDH) to normalize the p-Chk1 signal and confirm equal protein loading. A decrease in the p-Chk1/total Chk1 ratio indicates effective ATR inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 6. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Atr-IN-23 and Synthetic Lethality in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeting of DNA Damage Response (DDR) pathways has emerged as a promising strategy in oncology. A key concept within this field is synthetic lethality, where the inhibition of a specific DDR protein is selectively lethal to cancer cells harboring a deficiency in a parallel DDR pathway. This guide focuses on Atr-IN-23, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The core of this document will explore the mechanism of action of this compound and its application in inducing synthetic lethality, particularly in cancers with deficiencies in the Ataxia Telangiectasia Mutated (ATM) protein. This guide provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways pertinent to the therapeutic potential of this compound.

The ATR/ATM Signaling Axis in DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). Central to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), which include ATM and ATR.

-

ATM (Ataxia Telangiectasia Mutated) is primarily activated by DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream targets, including CHK2 and p53, to initiate cell cycle arrest, DNA repair, or apoptosis.

-

ATR (Ataxia Telangiectasia and Rad3-related) responds to a broader range of DNA lesions, most notably single-stranded DNA (ssDNA) regions that arise from replication stress or the processing of DSBs. ATR activation, in concert with its binding partner ATRIP, leads to the phosphorylation of CHK1, a key effector kinase that promotes cell cycle arrest and stabilizes replication forks.

In many cancer types, mutations or deletions in the ATM gene lead to a deficient DSB response. These cancer cells become heavily reliant on the ATR signaling pathway to cope with DNA damage and replication stress, creating a state of "oncogene-induced replication stress". This dependency forms the basis of a synthetic lethal strategy, where the pharmacological inhibition of ATR can selectively eliminate ATM-deficient cancer cells while sparing normal, ATM-proficient cells.

Signaling Pathway Diagram

This compound: A Potent and Selective ATR Inhibitor

This compound is a thieno[3,2-d]pyrimidine derivative identified as a potent and selective inhibitor of ATR kinase. Its mechanism of action is centered on the competitive inhibition of the ATP-binding site of ATR, thereby preventing the phosphorylation of its downstream substrates and disrupting the ATR-mediated DDR pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency and Antiproliferative Activity of this compound

| Parameter | Value | Cell Line | Notes |

| ATR Kinase IC50 | 1.5 nM | - | Biochemical assay. |

| Antiproliferative IC50 | 0.073 µM | LoVo (Colon Cancer) | Cell viability assay. |

| Antiproliferative IC50 | 0.161 µM | HT-29 (Colon Cancer) | Demonstrates synthetic lethality. |

Table 2: In Vivo Efficacy and Toxicology of this compound

| Parameter | Value | Animal Model | Dosing Regimen |

| Tumor Growth Inhibition (TGI) | 55% | BALB/c nude mice | 50 mg/kg, p.o., b.i.d. for 21 days. |

| Acute Toxicity (Maximum Tolerated Dose) | >2000 mg/kg | ICR mice | Single dose. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

ATR Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the ATR kinase.

-

Methodology:

-

A recombinant human ATR protein is used in a kinase reaction buffer.

-

A specific peptide substrate for ATR is included in the reaction mixture.

-

This compound is serially diluted and added to the reaction wells.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the remaining ATP.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Cell Viability/Antiproliferation Assay

-

Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.

-

Methodology (MTT Assay Example):

-

Cancer cells (e.g., LoVo, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound is serially diluted in culture medium and added to the cells.

-

Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Western Blotting for DDR Pathway Modulation

-

Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of ATR downstream targets.

-

Methodology:

-

Cancer cells are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activation, in the presence or absence of this compound.

-

After treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key DDR proteins (e.g., phospho-CHK1, total CHK1, γH2AX, and a loading control like β-actin).

-

The membrane is then incubated with corresponding secondary antibodies conjugated to horseradish peroxidase.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

-

Methodology:

-

Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of human cancer cells.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is formulated (e.g., in 10% DMSO, 10% Solutol, 80% saline) and administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumor growth inhibition (TGI) is calculated.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound is a potent and selective ATR inhibitor that has demonstrated promising preclinical activity, particularly in the context of synthetic lethality with ATM deficiency. The data presented in this guide underscore the therapeutic potential of targeting the ATR pathway in appropriately selected patient populations. Future research should focus on expanding the evaluation of this compound in a broader range of ATM-deficient cancer models, investigating mechanisms of resistance, and exploring rational combination strategies to further enhance its anti-tumor efficacy. The continued development of this compound and other ATR inhibitors holds significant promise for advancing precision oncology.

The Disruption of Cell Cycle Checkpoints by ATR Inhibition: A Technical Guide to the Effects of Atr-IN-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and a key component of cell cycle checkpoint control. Its role in maintaining genomic integrity, particularly in cancer cells which often exhibit a defective G1 checkpoint and increased reliance on the S and G2/M checkpoints, has made it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of ATR inhibitors, with a focus on the cellular consequences of treatment with compounds like Atr-IN-23, on cell cycle progression. We will delve into the core signaling pathways, present quantitative data from representative ATR inhibitors, and provide detailed experimental protocols for the key assays used to evaluate these effects.

Introduction to ATR and Cell Cycle Checkpoints

ATR is a serine/threonine-protein kinase that plays a central role in the cellular response to DNA damage and replication stress.[1][2] In the event of single-stranded DNA (ssDNA) breaks or stalled replication forks, ATR is activated and initiates a signaling cascade to arrest the cell cycle, allowing time for DNA repair.[3] This response is crucial for preventing the propagation of damaged DNA to daughter cells.

The primary downstream effector of ATR in the cell cycle checkpoint pathway is the kinase Chk1.[4][5] Activated ATR phosphorylates and activates Chk1, which in turn phosphorylates and inactivates the Cdc25 family of phosphatases.[4][5] The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are the master regulators of cell cycle progression. This ultimately leads to cell cycle arrest, most prominently at the G2/M transition.[6][7]

ATR inhibitors, such as this compound, are small molecules designed to block the kinase activity of ATR. By inhibiting ATR, these compounds prevent the activation of Chk1 and the subsequent inactivation of Cdc25. This abrogation of the cell cycle checkpoint forces cells with DNA damage to prematurely enter mitosis, a process that can lead to mitotic catastrophe and cell death, particularly in cancer cells that are heavily reliant on the ATR-mediated checkpoint for survival.[1][8]

Quantitative Effects of ATR Inhibition on Cell Cycle Distribution

The inhibition of ATR leads to distinct and quantifiable changes in the distribution of cells throughout the different phases of the cell cycle. The following tables summarize representative data from studies using the well-characterized ATR inhibitors AZD6738 and VE-821, which are expected to produce effects comparable to other potent ATR inhibitors like this compound.

Table 1: Effect of AZD6738 on Cell Cycle Distribution in Biliary Tract Cancer Cell Lines [1][9]

| Cell Line | Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |

| SNU478 | Control (0 µM) | 55.3 | 28.1 | 16.6 |

| AZD6738 (0.1 µM) | 52.1 | 29.5 | 18.4 | |

| AZD6738 (0.5 µM) | 45.2 | 30.8 | 24.0 | |

| AZD6738 (1 µM) | 38.7 | 32.4 | 28.9 | |

| SNU869 | Control (0 µM) | 60.2 | 25.4 | 14.4 |

| AZD6738 (0.1 µM) | 58.1 | 26.9 | 15.0 | |

| AZD6738 (0.5 µM) | 50.3 | 28.7 | 21.0 | |

| AZD6738 (1 µM) | 42.1 | 31.5 | 26.4 |

Data represents the percentage of cells in each phase of the cell cycle after 3 days of treatment. A clear dose-dependent increase in the G2/M population is observed in these sensitive cell lines.

Table 2: Inhibitory Concentrations of VE-821 in Gastric Cancer Cell Lines [8]

| Cell Line | IC50 of VE-821 (72h) |

| AGS | 13.7 µM |

| MKN-45 | 11.3 µM |

IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50% after 72 hours of treatment.

Signaling Pathways and Experimental Workflows

The ATR-Chk1 Signaling Pathway

The canonical ATR-Chk1 signaling pathway is a primary regulator of the G2/M checkpoint. The following diagram illustrates this pathway and the point of intervention for ATR inhibitors.

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines a typical experimental workflow for assessing the effect of an ATR inhibitor on the cell cycle using flow cytometry.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells in 60-mm dishes at a density that will ensure they are in the exponential growth phase and approximately 70% confluent at the time of harvesting.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Add the diluted this compound or vehicle control (e.g., DMSO) to the cell culture medium and incubate for the desired period (e.g., 24, 48, or 72 hours).

Flow Cytometry for Cell Cycle Analysis

This protocol is for the analysis of DNA content using propidium iodide (PI) staining.[10][11][12]

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add trypsin and incubate until the cells detach.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 0.5 mL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in PI staining solution (50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use a dot plot of forward scatter area versus height to gate on single cells and exclude doublets.

-

Generate a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

-

Western Blotting for Checkpoint Proteins

This protocol is for the detection of total and phosphorylated forms of key checkpoint proteins like Chk1 and Cdc25.[5][13][14][15][16][17]

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Membrane Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-Chk1, anti-total Chk1, anti-Cdc25) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The inhibition of ATR with small molecules like this compound represents a promising strategy in cancer therapy. By abrogating the G2/M cell cycle checkpoint, these inhibitors can selectively induce lethality in cancer cells with underlying DNA damage or replication stress. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the cellular effects of ATR inhibitors and to further explore their therapeutic potential. A thorough understanding of the impact of these compounds on cell cycle checkpoints is essential for their continued development and clinical application.

References

- 1. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]

- 2. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 3. A TRilogy of ATR’s Non-Canonical Roles Throughout the Cell Cycle and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. ATR Regulates a G2-Phase Cell-Cycle Checkpoint in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. igbmc.fr [igbmc.fr]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Phospho-Chk1/2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Atr-IN-23 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Atr-IN-23, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in preclinical research settings.

Product Information and Properties

This compound is a highly selective inhibitor of ATR kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1] It has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with existing deficiencies in other DDR pathways, such as ATM-deficient tumors.[2]

Table 1: Chemical and Pharmacological Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 458.56 g/mol | [1][3] |

| Molecular Formula | C₂₀H₂₂N₆O₃S₂ | [3] |

| Target | ATR Kinase | [1] |

| IC₅₀ (ATR Kinase) | 1.5 nM | [1][4] |

| Appearance | Solid |[3] |

Mechanism of Action: ATR Signaling Pathway

ATR is a primary sensor of single-stranded DNA (ssDNA), which forms as a result of replication stress or during the processing of other forms of DNA damage.[5][6] Upon recruitment to ssDNA coated by Replication Protein A (RPA), ATR, in complex with its partner ATRIP, is activated.[5][6] Activated ATR then phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[7][8] This phosphorylation cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, collectively allowing the cell to resolve the DNA damage and maintain genomic integrity.[7][9] By inhibiting ATR, this compound prevents the phosphorylation of Chk1 and other substrates, abrogating the DDR and leading to the accumulation of DNA damage, which can result in cell death (apoptosis), particularly in cancer cells that are highly reliant on the ATR pathway for survival due to high replication stress or defects in other repair pathways.[8][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 6. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 9. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Cytometry Analysis with ATR-IN-23 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-23 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1] ATR plays a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[2] Inhibition of ATR can lead to the collapse of replication forks, abrogation of cell cycle checkpoints, and ultimately, synthetic lethality in cancer cells with specific DNA repair defects or high levels of endogenous replication stress.[3][4]

Flow cytometry is an indispensable tool for elucidating the cellular effects of ATR inhibitors like this compound. This technology allows for the precise quantification of drug-induced effects on cell cycle progression and apoptosis. These application notes provide detailed protocols for analyzing cell cycle distribution and apoptosis in cancer cell lines treated with this compound using flow cytometry.

Mechanism of Action of this compound

This compound functions by competitively binding to the ATP-binding pocket of the ATR kinase, thereby inhibiting its catalytic activity.[1] This prevents the phosphorylation of downstream targets, most notably Chk1, which is a key transducer of the ATR-dependent signaling cascade.[2] The inhibition of the ATR-Chk1 pathway disrupts the S and G2/M cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, a process known as mitotic catastrophe, which often culminates in apoptosis.[4][5]

Data Presentation

Due to the limited availability of published quantitative flow cytometry data specifically for this compound, the following tables present representative data from studies on other potent ATR inhibitors with similar mechanisms of action, such as AZD6738. This data illustrates the expected outcomes of ATR inhibition on cell cycle distribution and apoptosis.

Table 1: Representative Data for Cell Cycle Analysis of HT-29 Cells Treated with an ATR Inhibitor. This table summarizes the expected changes in cell cycle phase distribution following treatment with an ATR inhibitor. Data is presented as the percentage of cells in each phase.

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 45.2 | 30.5 | 24.3 |

| ATR Inhibitor (0.5 µM) | 43.8 | 28.9 | 27.3 |

| DNA Damaging Agent (e.g., 5-FU) | 35.1 | 45.6 | 19.3 |

| ATR Inhibitor + DNA Damaging Agent | 20.7 | 25.1 | 54.2 |

Note: This is representative data based on the known effects of ATR inhibitors. Actual results may vary depending on the cell line, drug concentration, and experimental conditions.

Table 2: Representative Data for Apoptosis Analysis of HT-29 Cells Treated with an ATR Inhibitor. This table outlines the anticipated increase in apoptotic cells after treatment, as determined by Annexin V and Propidium Iodide (PI) staining.[6][7]

| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95.1 | 3.2 | 1.7 |

| ATR Inhibitor (0.5 µM) | 92.5 | 5.1 | 2.4 |

| DNA Damaging Agent (e.g., 5-FU) | 85.3 | 9.8 | 4.9 |

| ATR Inhibitor + DNA Damaging Agent | 65.7 | 20.4 | 13.9 |

Note: This is representative data. The synergistic effect of combining an ATR inhibitor with a DNA-damaging agent is expected to significantly increase the apoptotic population.

Mandatory Visualizations

Caption: ATR Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Flow Cytometry Analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

Materials:

-

Cancer cell lines (e.g., HT-29, LoVo)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometry tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.

-

Drug Treatment: After allowing cells to adhere overnight, treat them with the desired concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or vehicle control (DMSO). For combination studies, a DNA-damaging agent can be added concurrently or sequentially.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Transfer the stained cells to flow cytometry tubes.

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Protocol 2: Apoptosis Analysis Using Annexin V and Propidium Iodide Staining

Materials:

-

Cancer cell lines (e.g., HT-29, LoVo)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometry tubes

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

-

Cell Harvesting:

-

Carefully collect the culture medium (which may contain floating apoptotic cells) into a centrifuge tube.

-

Wash the adherent cells with PBS.

-

Detach the adherent cells using Trypsin-EDTA.

-

Combine the detached cells with the collected culture medium.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Washing:

-

Discard the supernatant and wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

-

Staining:

-

Determine the cell concentration and resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.[8][9]

-

Use appropriate gating to distinguish between:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

-

Quantify the percentage of cells in each quadrant.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATR-mediated regulation of nuclear and cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abstract IA11: Discovery and characterization of potent and selective inhibitors of ATR kinase as anti-cancer agents | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATF2 loss promotes 5-FU resistance in colon cancer cells via activation of the ATR-Chk1 damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Immunofluorescence Staining Protocol for Monitoring ATR Inhibition by Atr-IN-23

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) protein is a critical serine/threonine-protein kinase that acts as a master regulator of the DNA Damage Response (DDR).[1][2][3] It is activated by a broad spectrum of DNA damage, particularly single-stranded DNA (ssDNA) that forms at stalled replication forks or during DNA repair processes.[4][5][6] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1, to coordinate cell cycle arrest, stabilize replication forks, and facilitate DNA repair.[1][7] Given that many cancer cells exhibit high levels of replication stress and rely on the ATR pathway for survival, ATR has become a key therapeutic target.[8][9]

Atr-IN-23 is a potent and selective small molecule inhibitor of ATR kinase activity, with a reported IC50 of 1.5 nM.[10] By inhibiting ATR, this compound prevents the phosphorylation and activation of downstream effectors like Chk1, leading to the accumulation of DNA damage and ultimately cell death, particularly in tumors with existing DDR defects.[8][10]

This application note provides a detailed protocol for immunofluorescence (IF) staining to monitor the pharmacodynamic effects of this compound in cultured cells. The primary biomarkers for assessing ATR inhibition are the phosphorylation of Chk1 at Serine 345 (a direct ATR substrate) and the phosphorylation of H2AX at Serine 139 (γH2AX), a marker for DNA double-strand breaks that can arise from replication fork collapse when the ATR pathway is compromised.[11][12]

Principle of the Assay

This protocol uses indirect immunofluorescence to visualize and quantify changes in key DDR proteins following treatment with this compound.

-

ATR Inhibition: Cells are treated with this compound to inhibit ATR kinase activity.

-

Biomarker Modulation: Inhibition of ATR is expected to cause a dose-dependent decrease in the phosphorylation of its direct substrate, Chk1 (pChk1).

-

Induction of DNA Damage: In cells undergoing replication stress (either endogenous or induced), ATR inhibition can lead to the collapse of replication forks, creating DNA double-strand breaks. This results in an increase in γH2AX foci.

-

Immunodetection: Specific primary antibodies are used to detect pChk1 and γH2AX. Fluorophore-conjugated secondary antibodies then bind to the primary antibodies, allowing for visualization and quantification by fluorescence microscopy. Nuclear counterstaining (e.g., with DAPI) is used to identify individual cells and nuclei for analysis.

ATR Signaling Pathway and Inhibition

The diagram below illustrates the central role of ATR in the replication stress response and the mechanism of action for this compound.

References

- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 6. The ATR barrier to replication-born DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: ATR-IN-23 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of ATR-IN-23, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in combination with various chemotherapy agents. The protocols outlined below are based on established methodologies for evaluating ATR inhibitors and are intended to serve as a guide for researchers. While specific data for this compound is limited in publicly available literature, the provided data from other well-characterized ATR inhibitors such as VE-821, AZD6738 (Ceralasertib), and BAY 1895344 serve as a valuable reference for predicting synergistic effects and designing experiments.

Introduction to ATR Inhibition in Combination Therapy

ATR kinase is a critical component of the DNA Damage Response (DDR) pathway, playing a central role in sensing and responding to replication stress and single-stranded DNA breaks. Cancer cells often exhibit increased reliance on the ATR pathway for survival due to oncogene-induced replication stress and defects in other DDR pathways, such as ATM. Inhibition of ATR can therefore selectively sensitize cancer cells to DNA-damaging chemotherapy agents, leading to synthetic lethality. This principle forms the basis for combining ATR inhibitors like this compound with agents such as PARP inhibitors, gemcitabine, and platinum-based compounds (e.g., cisplatin).

This compound in Combination with PARP Inhibitors

The combination of ATR and PARP inhibitors is a promising strategy, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. PARP inhibitors trap PARP1 on DNA, leading to replication fork stalling and collapse, which in turn activates ATR. Inhibition of ATR in this context prevents the necessary cell cycle arrest and DNA repair, leading to catastrophic DNA damage and cell death.

Quantitative Data Summary (Representative Data from other ATRi)

| Cell Line | ATR Inhibitor | PARP Inhibitor | Combination Effect | Synergy Score (Bliss) | Reference |

| UWB1.289+BRCA1 | VE-821 | Olaparib | Synergistic | >0 | [1] |

| FaDu ATM-KO | AZD6738 | Olaparib | Synergistic Cytotoxicity | - | [2] |

| Multiple | Camonsertib | Talazoparib/Niraparib/Olaparib | Clinical Benefit | - | [3] |

Signaling Pathway Diagram

References

- 1. ATR inhibition disrupts rewired homologous recombination and fork protection pathways in PARP inhibitor-resistant BRCA-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncologynewscentral.com [oncologynewscentral.com]

Troubleshooting & Optimization

Troubleshooting Atr-IN-23 insolubility in media

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using Atr-IN-23, a potent and selective ATR (Ataxia Telangiectasia and Rad3-related) inhibitor. The primary focus is to address the common challenge of its low solubility in aqueous cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective inhibitor of the ATR kinase, with an IC50 of 1.5 nM.[1][2] It is used in research to study the DNA Damage Response (DDR) pathway. Its molecular formula is C₂₀H₂₂N₆O₃S₂ and it has a molecular weight of 458.56.[1] Like many kinase inhibitors, it is a hydrophobic molecule, which can lead to solubility challenges.

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

This is a common issue for hydrophobic compounds like this compound.[3][4] While the compound may dissolve readily in a pure organic solvent like Dimethyl Sulfoxide (DMSO) to form a stock solution, its solubility dramatically decreases when this stock is diluted into the primarily aqueous environment of cell culture media.[3] The final aqueous solubility, not the solubility in the DMSO stock, is the critical limiting factor.[3]

Q3: What is the recommended solvent for making an this compound stock solution?

The standard and recommended solvent for hydrophobic inhibitors like this compound is high-purity, anhydrous DMSO.[5][6] This allows for the creation of a concentrated stock solution that can be stored and then diluted to a final working concentration.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[6] However, this can be cell-line dependent. It is crucial to run a vehicle control experiment (treating cells with the same final concentration of DMSO alone) to ensure that the observed effects are from the inhibitor and not the solvent.

Q5: How should I store my this compound stock solution?

For long-term stability, stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] These aliquots should be stored at -20°C or -80°C and protected from light.[4][7]

Troubleshooting Guide: this compound Precipitation

Use this guide to diagnose and solve solubility issues during your experiments.

| Problem | Probable Cause | Recommended Solution |

| Compound won't dissolve in DMSO to make a stock solution. | Insufficient solvent or low temperature. | Gently warm the solution in a 37°C water bath and vortex or sonicate for several minutes.[4] Ensure you are using a high-purity, anhydrous grade of DMSO. |

| Stock solution is clear, but a precipitate forms immediately upon dilution in media. | The final concentration exceeds the aqueous solubility limit of this compound. | 1. Increase the final DMSO concentration: If your cells tolerate it, slightly increasing the final DMSO percentage can help keep the compound in solution. Always stay within the non-toxic range for your specific cell line.[3] 2. Lower the final working concentration: The most straightforward solution is to work at a lower concentration of this compound. 3. Change dilution method: Instead of adding a small volume of stock directly to a large volume of media, try a serial dilution. First, dilute the DMSO stock into a smaller volume of media, vortex well, and then add this intermediate dilution to your final culture volume.[6] |

| Media becomes cloudy or hazy after adding the inhibitor. | Formation of fine, colloidal precipitate (micro-precipitation). | 1. Pre-warm the media: Add the inhibitor stock to media that has been pre-warmed to 37°C.[4] 2. Vortex immediately: Add the DMSO stock to the media and immediately vortex vigorously to ensure rapid and uniform dispersion.[4] 3. Filter sterilization: If you must filter the final working solution, be aware that this may remove precipitated compound, leading to an inaccurate final concentration.[3] It is better to solve the precipitation issue first. |

Data Summary

While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides general guidelines based on best practices for hydrophobic kinase inhibitors.

| Parameter | Recommendation |

| Primary Stock Solvent | 100% Anhydrous DMSO |

| Recommended Stock Conc. | 10-50 mM (Higher concentrations may be possible but increase precipitation risk upon dilution) |

| Stock Solution Storage | Aliquot and store at -20°C or -80°C; Protect from light[7] |

| Maximum Final DMSO Conc. | ≤ 0.5% (Cell line dependent, must be empirically determined)[6] |

| Aqueous Media Solubility | Very low; precipitation is common[3] |

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines the standard procedure for dissolving and diluting this compound for use in cell culture experiments.

-

Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Bring the vial of solid this compound (MW: 458.56 g/mol ) to room temperature before opening to prevent moisture condensation. b. Centrifuge the vial briefly (e.g., 1000 x g for 1 min) to pellet the powder at the bottom.[5] c. To prepare 1 mL of a 10 mM stock, add 218.1 µL of high-purity, anhydrous DMSO to 1 mg of this compound powder. (Calculation: 1 mg / 458.56 g/mol = 2.181 µmol. Volume = 2.181 µmol / 10,000 µmol/L = 0.0002181 L = 218.1 µL). d. Vortex thoroughly. If necessary, warm the vial briefly at 37°C and/or sonicate until the solid is completely dissolved.[4] e. Aliquot the stock solution into single-use volumes and store at -20°C.

-

Prepare Final Working Solution in Cell Culture Medium: a. Thaw an aliquot of the 10 mM DMSO stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. To prepare a 10 µM working solution, perform a 1:1000 dilution. For example, add 5 µL of the 10 mM stock solution to 5 mL of pre-warmed medium. d. Crucial Step: Add the DMSO stock directly into the medium and immediately vortex or invert the tube vigorously to ensure rapid mixing and minimize precipitation. e. Visually inspect the solution for any signs of precipitation. If it appears clear, add it to your cells. The final DMSO concentration in this example would be 0.1%.

Visual Guides

Troubleshooting Workflow for this compound Solubility

Simplified ATR Signaling Pathway

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.stemcell.com [cdn.stemcell.com]

Technical Support Center: Optimizing Atr-IN-23 Incubation Time for Apoptosis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of Atr-IN-23 for inducing apoptosis in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for inducing apoptosis with this compound?

A1: There is no single optimal incubation time for this compound, as it is highly dependent on the cell line, its proliferation rate, the concentration of this compound used, and the specific experimental conditions. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific model system. This typically involves treating cells with a fixed concentration of this compound and analyzing apoptosis at various time points (e.g., 6, 12, 24, 48, and 72 hours).

Q2: What concentration of this compound should I use?

A2: The effective concentration of this compound can vary between cell lines. It is recommended to first perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line. A starting point for many cancer cell lines can be in the low micromolar range. Once the IC50 is determined, you can select a concentration around this value for your apoptosis assays.

Q3: What are the key stages of apoptosis, and how can I detect them?

A3: Apoptosis is a dynamic process with distinct early, mid, and late stages.[1] Using a combination of markers allows for a more accurate assessment of the apoptotic progression.

-

Early Stage: Characterized by the externalization of phosphatidylserine (PS) on the outer cell membrane and loss of mitochondrial membrane potential.[1] Annexin V staining is a common method to detect exposed PS.[1][2]

-

Mid Stage: Involves the activation of effector caspases, such as caspase-3, -6, and -7, leading to the cleavage of cellular proteins.[1]

-

Late Stage: Involves DNA fragmentation and the formation of apoptotic bodies.[1] Propidium Iodide (PI) or 7-AAD can be used to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.[1][2]

Q4: Can I distinguish between apoptosis and necrosis in my assay?

A4: Yes. Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (due to immediate membrane rupture without the ordered process of apoptosis).

Troubleshooting Guides

This section addresses common issues encountered when optimizing this compound incubation time for apoptosis assays.

| Problem | Possible Cause | Suggested Solution |

| Low percentage of apoptotic cells | Incubation time is too short. | Perform a time-course experiment with longer incubation periods (e.g., up to 72 hours). |

| Concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration. | |

| Cell line is resistant to this compound induced apoptosis. | Consider combining this compound with a DNA-damaging agent to enhance its apoptotic effect. | |

| High percentage of necrotic cells | Incubation time is too long. | Reduce the incubation time. Analyze earlier time points in your time-course experiment. |

| Concentration of this compound is too high, leading to toxicity. | Lower the concentration of this compound. | |

| Harsh cell handling during the assay. | Handle cells gently, especially during harvesting and staining steps, to avoid mechanical damage to the cell membrane. | |

| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well or flask. |

| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media. | |

| Inconsistent timing of reagent addition. | Use a multichannel pipette for simultaneous addition of reagents to multiple wells. | |

| Weak or no signal for apoptotic markers | Incorrect assay choice for the stage of apoptosis. | Use a combination of early (e.g., Annexin V) and late (e.g., PI) apoptosis markers. |

| Reagents are expired or were stored improperly. | Check the expiration dates of all reagents and ensure they have been stored according to the manufacturer's instructions. | |

| Insufficient number of cells for analysis. | Ensure you have a sufficient number of cells for the chosen detection method (e.g., flow cytometry). |

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for Apoptosis Induction by this compound using Flow Cytometry

This protocol outlines a time-course experiment to identify the optimal incubation period for this compound to induce apoptosis.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the final time point.

-

Treatment: The following day, treat the cells with a predetermined concentration of this compound (based on a prior dose-response experiment). Include a vehicle control (e.g., DMSO) group.

-

Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, and 72 hours).

-

Cell Harvesting:

-

For adherent cells, gently collect the culture medium (which may contain detached apoptotic cells).

-

Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution to minimize membrane damage.

-

Combine the detached cells with the collected medium.

-

For suspension cells, simply collect the cells.

-

-

Staining:

-

Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour of staining.

-

Set up appropriate compensation controls for FITC and PI.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Plot the percentage of apoptotic cells at each time point to determine the optimal incubation time.

-

Data Presentation:

Summarize the quantitative data from the flow cytometry analysis in a table as shown below.

| Incubation Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Control) | |||

| 6 | |||

| 12 | |||

| 24 | |||

| 48 | |||

| 72 |

Visualizations

ATR Signaling Pathway in DNA Damage Response and Apoptosis

Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound, leading to apoptosis.

Experimental Workflow for Optimizing this compound Incubation Time

Caption: Workflow for determining the optimal incubation time of this compound for apoptosis induction.

References

Cell line-specific responses to Atr-IN-23

Welcome to the technical support center for Atr-IN-23, a potent and selective ATR inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial regulator of the DNA damage response (DDR), particularly in response to single-stranded DNA breaks and replication stress.[1] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Chk1, which leads to the abrogation of cell cycle checkpoints (primarily G2/M), inhibition of DNA repair, and can ultimately induce synthetic lethality in cancer cells with specific DNA repair defects or high levels of replication stress.[2][3]

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: The efficacy of ATR inhibitors like this compound is highly dependent on the genetic background of the cancer cell line. Generally, cells with defects in other DNA damage response pathways, such as those with ATM or p53 mutations, exhibit increased sensitivity to ATR inhibition.[4] Additionally, cancer cells with high levels of oncogene-induced replication stress are particularly vulnerable.[4] For instance, deficiencies in the nucleotide excision repair protein ERCC1 have been shown to sensitize cells to ATR pathway inhibitors.[5][6]

Q3: What are the known mechanisms of resistance to ATR inhibitors?

A3: Resistance to ATR inhibitors can arise through various mechanisms. One identified mechanism is the loss of the nonsense-mediated mRNA decay (NMD) factor UPF2.[7][8][9][10] Loss of UPF2 can lead to altered cell cycle progression and DNA damage responses, allowing cells to bypass the G1/S checkpoint induced by ATR inhibitors.[7][8][9] Other potential mechanisms could involve the upregulation of compensatory DNA repair pathways or alterations in drug efflux pumps that reduce the intracellular concentration of the inhibitor.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

Problem 1: Variable or No Inhibition of Chk1 Phosphorylation

| Possible Cause | Solution |

| Incorrect inhibitor concentration. | Determine the optimal concentration of this compound for your specific cell line by performing a dose-response curve and assessing p-Chk1 levels by Western blot. |

| Timing of sample collection is not optimal. | The inhibition of Chk1 phosphorylation can be transient. Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) after this compound treatment to identify the optimal time point for observing maximal inhibition.[11] |

| Low basal ATR activity in unstressed cells. | Induce replication stress using agents like hydroxyurea (HU) or UV radiation prior to or concurrently with this compound treatment to activate the ATR pathway and provide a robust signal for inhibition.[11] |

| Antibody issues. | Ensure the primary antibody against phospho-Chk1 (Ser345) is validated and used at the recommended dilution. Include a positive control (e.g., lysate from HU-treated cells) and a negative control (e.g., untreated cells) in your Western blot. |

Problem 2: Inconsistent Cell Viability/IC50 Values

| Possible Cause | Solution |

| Cell line heterogeneity. | Ensure you are using a consistent and low-passage number of your cell line. Genetic drift in cultured cells can lead to altered drug sensitivity. |

| Assay duration. | The IC50 value can be highly dependent on the duration of the assay (e.g., 24, 48, or 72 hours).[12] Standardize the incubation time with this compound across all experiments for a given cell line. |

| Plating density. | Optimize the initial cell seeding density to ensure that cells are in the exponential growth phase throughout the experiment and that confluency in the untreated controls does not become a limiting factor. |

| Method of IC50 calculation. | Different software and models can yield varying IC50 values.[12] Use a consistent method of calculation for all your analyses. |

Problem 3: Difficulty in Resolving Cell Cycle Phases by Flow Cytometry

| Possible Cause | Solution |

| Incorrect sample preparation. | Ensure cells are harvested and fixed properly to prevent clumping and cell lysis. For permeabilization, use ice-cold 90% methanol added drop-wise while gently vortexing.[13] |

| Inappropriate flow rate. | Run samples at the lowest possible flow rate on the cytometer to improve resolution and decrease the coefficient of variation (CV).[13] |

| Insufficient DNA staining. | Ensure the concentration of the DNA dye (e.g., propidium iodide) is optimal and that RNase is included to prevent staining of double-stranded RNA.[13] |

| Cell debris and doublets. | Gate out debris based on forward and side scatter. Use pulse width or pulse area to exclude cell doublets from the analysis. |

Quantitative Data

Table 1: Cell Line-Specific IC50 Values for Various ATR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for different ATR inhibitors across a range of cancer cell lines. While specific data for this compound is limited, these values for other ATR inhibitors can provide a comparative reference for expected potency.

| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Elimusertib | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.1 | [3] |

| M1774 | H146 | Small Cell Lung Cancer | ~0.05 | [14] |

| M1774 | H82 | Small Cell Lung Cancer | ~0.02 | [14] |

| M1774 | DMS114 | Small Cell Lung Cancer | ~0.03 | [14] |

| AZD6738 | HCT116 | Colorectal Cancer | ≥1 | [15] |

| AZD6738 | HT29 | Colorectal Cancer | ≥1 | [15] |

| VE-821 | MCF7 | Breast Cancer | ~2.3 | [11] |

| Berzosertib | HT29 | Colorectal Cancer | 0.019 | [16] |

Experimental Protocols

Western Blotting for Phospho-Chk1 (Ser345)

This protocol is for assessing the inhibition of ATR activity by measuring the phosphorylation of its downstream target, Chk1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-total Chk1, and Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with this compound at the desired concentrations for the determined optimal time. Include positive (e.g., 2 mM hydroxyurea for 4 hours) and negative (vehicle control) controls.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total Chk1 and a loading control like β-actin to ensure equal loading.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

Materials:

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)

-

70% Ethanol, ice-cold

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time (e.g., 24 hours).

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizations

References

- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 14. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

Avoiding degradation of Atr-IN-23 in solution

This technical support center provides guidance on avoiding the degradation of Atr-IN-23 in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway.[1] Maintaining the stability of this compound in solution is critical for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a loss of potency and the formation of unknown byproducts with potentially confounding biological activities.

Q2: What is the chemical structure of this compound and what are its key functional groups?

This compound has the chemical formula C₂₀H₂₂N₆O₃S₂.[2] Its structure features a pyrazolo[1,5-a]pyrimidine core, a sulfonamide group, and other substituents. The pyrazolo[1,5-a]pyrimidine scaffold is a common and stable core in many kinase inhibitors.[3][4] The sulfonamide group is a key pharmacophore but can be susceptible to certain degradation pathways.

Q3: What are the primary known degradation pathways for molecules with similar structures?

While specific degradation pathways for this compound have not been published, based on its chemical structure, potential degradation routes include:

-

Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to the cleavage of the molecule. The pyrazolo[1,5-a]pyrimidine core is generally stable to hydrolysis under typical experimental conditions.

-

Oxidation: The sulfur atom in the sulfonamide group and other electron-rich aromatic rings can be targets for oxidation.[5] This can be initiated by exposure to air (auto-oxidation), reactive oxygen species in the experimental system, or certain chemical reagents.

-

Photodegradation: Many compounds containing aromatic rings and sulfonamide groups are sensitive to light. Exposure to UV or even ambient light can lead to the formation of photoproducts through cleavage of the sulfonamide bond or SO₂ extrusion.[6][7]

Troubleshooting Guide: Degradation of this compound in Solution

This guide addresses common issues related to the instability of this compound in solution and provides practical steps to mitigate them.

| Problem | Potential Cause | Recommended Solution |

| Loss of compound activity over a short period. | Degradation in stock solution. | Prepare fresh stock solutions frequently. Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use high-purity, anhydrous DMSO for preparing stock solutions. |

| Inconsistent results between experiments. | Variability in solution preparation and handling. | Standardize the entire experimental workflow, from stock solution preparation to final dilution in assay media. Protect solutions from light at all stages by using amber vials or wrapping containers in aluminum foil. |

| Precipitation of the compound in aqueous media. | Poor solubility and/or degradation leading to insoluble products. | Ensure the final concentration of DMSO in the aqueous buffer is kept to a minimum (typically <0.5%) to maintain solubility. If precipitation occurs, sonication may help to redissolve the compound, but this should be done cautiously as it can generate heat. Consider the use of solubility-enhancing excipients if compatible with the experimental system. |

| Observation of unexpected peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop an analytical method that can resolve the parent compound from its degradants. Compare the chromatograms of fresh and aged solutions to monitor for the appearance of new peaks. |

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solutions

-